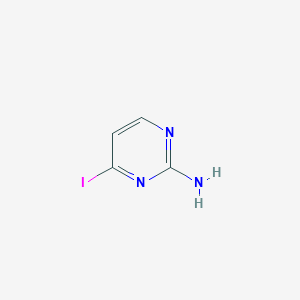

2-氨基-4-碘嘧啶

描述

2-Amino-4-iodopyrimidine is a chemical compound with the molecular formula C4H4IN3 . It has a molecular weight of 221 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-Amino-4-iodopyrimidine and its derivatives has been explored in several studies . For instance, 6-arylisocytosines are prepared by classical cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates and the Suzuki cross coupling of 2-amino-6-chloropyrimidin-4(3H)-one with substituted benzene boronic acids .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-4-iodopyrimidine were not found in the search results, it’s worth noting that pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical and Chemical Properties Analysis

2-Amino-4-iodopyrimidine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . More detailed physical and chemical properties were not found in the search results.科学研究应用

合成和标记

- 放射性标记:2-氨基-4-碘嘧啶衍生物(如 5-氨基-4-碘嘧啶)已被用于放射性标记,使用碳-14 或碳-13 和氮-15 等稳定同位素。这种标记对于研究各种化学反应中的碳-氮和碳-碳键形成至关重要 (Latli、Jones、Krishnamurthy 和 Senanayake,2008 年)。

药物化学

- 抗菌剂:含有 2-氨基嘧啶骨架的化合物(包括与 2-氨基-4-碘嘧啶相关的化合物)已显示出作为多靶点抗菌配体的潜力。此类化合物已使用超声波辐射合成,并评估了其对各种细菌菌株的抑制活性 (Ahmad 等,2016 年)。

- 生物活性化合物:2-氨基-4-碘嘧啶的衍生物已被探索其在设计针对抗病毒和抗白血病剂、高尿酸血症、神经退行性疾病和某些癌症等问题的生物活性化合物中的作用 (Erkin、Krutikov 和 Garabadzhiu,2021 年)。

太阳能

- 染料敏化太阳能电池:2-氨基嘧啶(一种相关化合物)已被用于提高染料敏化太阳能电池的效率。这涉及将该化合物掺入聚合物共混电解液中以提高功率转换效率 (Senthil 等,2016 年)。

安全和危害

未来方向

While specific future directions for 2-Amino-4-iodopyrimidine were not found in the search results, it’s worth noting that pyrimidines have been the focus of research for the development of new drugs that can modulate multiple targets . This suggests that 2-Amino-4-iodopyrimidine could potentially be explored in this context.

作用机制

Target of Action

2-Amino-4-iodopyrimidine is a derivative of 2-aminopyrimidin-4-one, also known as isocytosine . This compound has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities Related compounds have been shown to target proteins such as macrophage migration inhibitory factor (mif) and its homolog mif2 .

Mode of Action

For instance, 4-iodopyrimidine derivatives have been shown to label MIF and MIF2, enabling the visualization of these proteins’ translocation from the cytoplasm to the nucleus .

Biochemical Pathways

Related compounds have been implicated in various biological processes, including antiviral and antitumor activities, combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal responses .

Result of Action

For example, 4-iodopyrimidine derivatives have been shown to enable the visualization of the translocation of MIF and MIF2 from the cytoplasm to the nucleus .

生化分析

Biochemical Properties

2-Amino-4-iodopyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It has been used in the design of biologically active compounds, including those with antiviral and antitumor activities .

Cellular Effects

The effects of 2-Amino-4-iodopyrimidine on cells are complex and multifaceted. It has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Amino-4-iodopyrimidine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-Amino-4-iodopyrimidine can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

2-Amino-4-iodopyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of 2-Amino-4-iodopyrimidine and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

4-iodopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFBUSIUBSVISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671995 | |

| Record name | 4-Iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815610-16-3 | |

| Record name | 4-Iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

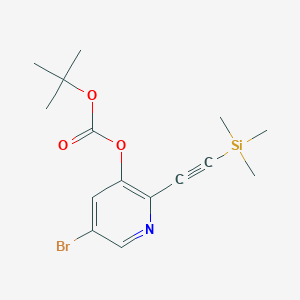

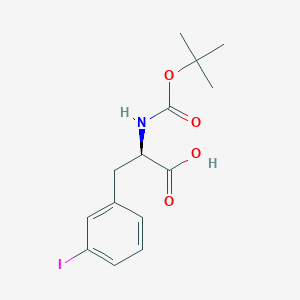

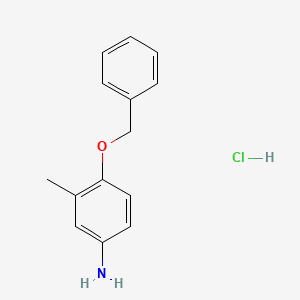

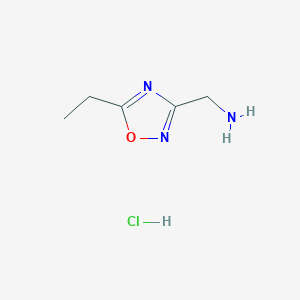

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)

![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)